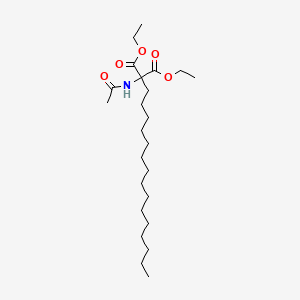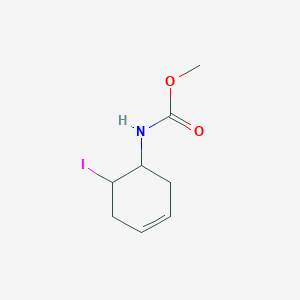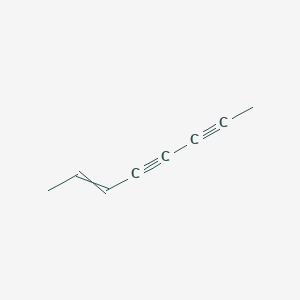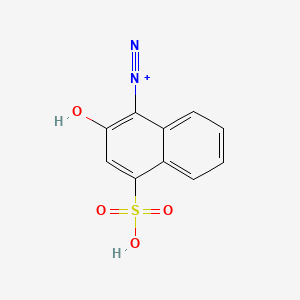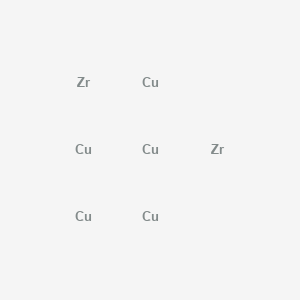
Copper--zirconium (5/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–zirconium (5/2) is an intermetallic compound composed of copper and zirconium. This compound is part of the broader family of copper-zirconium alloys, which are known for their unique properties such as high strength, excellent corrosion resistance, and good thermal and electrical conductivity. These properties make copper–zirconium (5/2) a valuable material in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper–zirconium (5/2) can be synthesized through various methods, including the sol-gel technique and high-temperature solid-state reactions. In the sol-gel method, copper and zirconium precursors are mixed in a solution, followed by gelation and calcination to form the desired compound . High-temperature solid-state reactions involve heating a mixture of copper and zirconium powders at elevated temperatures to induce the formation of the intermetallic compound .
Industrial Production Methods: Industrial production of copper–zirconium (5/2) typically involves melting and casting processes. The raw materials, copper and zirconium, are melted together in a furnace and then cast into molds to form ingots. These ingots are subsequently processed through various mechanical and thermal treatments to achieve the desired microstructure and properties .
Chemical Reactions Analysis
Types of Reactions: Copper–zirconium (5/2) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the specific reagents and conditions employed .
Scientific Research Applications
Copper–zirconium (5/2) has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which copper–zirconium (5/2) exerts its effects is primarily through its catalytic activity and interaction with other molecules. The compound’s surface properties and the presence of active sites facilitate various chemical reactions. For instance, in catalytic applications, copper–zirconium (5/2) provides active sites for the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Copper–zirconium (5/2) can be compared with other similar compounds such as copper-zinc, copper-titanium, and copper-nickel alloys. These compounds share some common properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics:
Copper-zinc: Known for its excellent machinability and use in brass production.
Copper-titanium: Noted for its high strength and use in aerospace applications.
Copper-nickel: Valued for its resistance to seawater corrosion and use in marine applications.
Copper–zirconium (5/2) stands out due to its unique combination of properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
12159-10-3 |
|---|---|
Molecular Formula |
Cu5Zr2 |
Molecular Weight |
500.18 g/mol |
IUPAC Name |
copper;zirconium |
InChI |
InChI=1S/5Cu.2Zr |
InChI Key |
SVTQCBSFWVYLLO-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
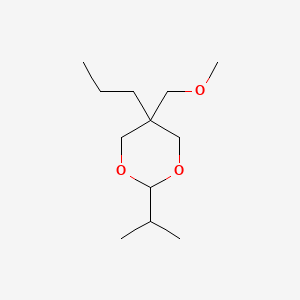
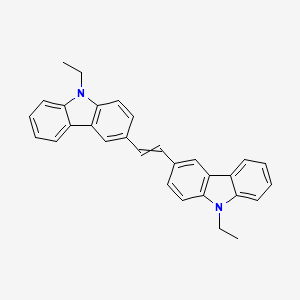
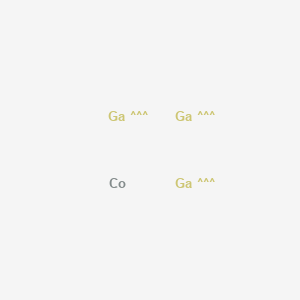
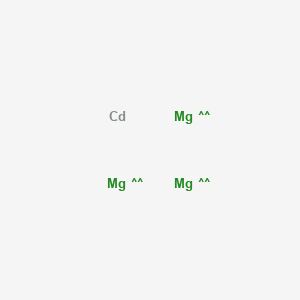
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
